![molecular formula C14H15N3O4S2 B2385605 N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2319840-64-5](/img/structure/B2385605.png)
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
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Overview
Description
Benzo[c][1,2,5]thiadiazole is a type of heterocyclic compound that has been extensively researched for use in photovoltaics or as fluorescent sensors . It is an electron-deficient monomer and is often introduced into 2D frameworks to construct fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets .
Synthesis Analysis
The synthesis of compounds with the benzo[c][1,2,5]thiadiazole moiety can be challenging. In one study, an electron-deficient monomer 4,4′-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDD) was introduced into a 2D framework to construct fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets .Molecular Structure Analysis
The benzo[c][1,2,5]thiadiazole moiety is electron-deficient, which makes it an ideal platform for sensing electron-rich molecules .Chemical Reactions Analysis
The benzo[c][1,2,5]thiadiazole moiety can participate in various chemical reactions. For instance, it can be used as an internal acceptor in donor–acceptor–donor (D–A–D) structures .Physical And Chemical Properties Analysis
The physical and chemical properties of benzo[c][1,2,5]thiadiazole-based compounds can vary widely. For example, F-CTF nanosheets exhibit high stability, high porosity, and high fluorescence performance .Scientific Research Applications
- Bimetallic NiFe alloys supported on TiO₂ have been investigated as catalysts for high-yield DMF production . The preparation method and reduction temperature significantly influence the catalyst structure and behavior.
- DMF has been considered as a next-generation transport fuel for internal combustion engines due to its favorable physicochemical properties .
Biofuel Production
Transport Fuel
Selective Separation
Mechanism of Action
The mechanism of action of benzo[c][1,2,5]thiadiazole-based compounds can vary depending on their specific structure and application. For example, in the case of F-CTF nanosheets, their unique detection performance can be attributed to the static quenching process, which is confirmed by the formation of a ground-state fluorescence-quenched complex due to the hydrogen bonding interactions between F-CTF-3 and primary aromatic amines (PAAs) .
properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S2/c1-8-6-10(9(2)21-8)12(18)7-15-23(19,20)13-5-3-4-11-14(13)17-22-16-11/h3-6,12,15,18H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMOZZBMAPBGDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNS(=O)(=O)C2=CC=CC3=NSN=C32)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
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